molecular formula C18H18N4O3 B2974029 2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 2034355-31-0

2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one

Cat. No.: B2974029
CAS No.: 2034355-31-0
M. Wt: 338.367
InChI Key: FNAGDMFWXGTJBZ-UHFFFAOYSA-N
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Description

2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a complex organic compound characterized by its unique fused ring structure

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18-17-13-5-1-2-6-14(13)20-22(17)11-19-21(18)9-12-10-24-15-7-3-4-8-16(15)25-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAGDMFWXGTJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves multiple steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This step often starts with the alkylation of catechol derivatives to form the dihydrobenzo[b][1,4]dioxin ring. Common reagents include alkyl halides and bases like potassium carbonate.

    Construction of the Triazino[4,5-b]indazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions. Reagents such as hydrazine derivatives and aldehydes are commonly used.

    Final Coupling Step: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the triazino[4,5-b]indazole core. This can be achieved through various coupling reactions, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions or the nitrogen atoms in the triazinoindazole ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the triazinoindazole core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or nitroso derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutics, particularly in the areas of oncology and infectious diseases.

Industry

In the materials science industry, this compound’s structural properties could be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The triazinoindazole core can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades, enzyme inhibition, or receptor agonism/antagonism.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin Derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety but differ in their additional functional groups.

    Triazinoindazole Derivatives: Compounds with similar triazinoindazole cores but different substituents.

Uniqueness

What sets 2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one apart is its combination of the dihydrobenzo[b][1,4]dioxin and triazinoindazole moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

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